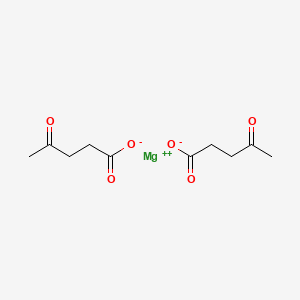
Magnesium levulinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium levulinate is the magnesium salt of levulinic acid, a compound derived from biomass. It is primarily used as a mineral supplement to treat magnesium deficiency . The chemical formula for this compound is C10H14MgO6, and it has a molar mass of 254.521 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium levulinate can be synthesized by reacting levulinic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous medium at room temperature, forming this compound and water as by-products .
Industrial Production Methods: On an industrial scale, this compound is produced by neutralizing levulinic acid with magnesium oxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors, and the product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Magnesium levulinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium acetate and other by-products.
Reduction: It can be reduced to form magnesium hydroxide and levulinic acid.
Substitution: this compound can participate in substitution reactions, where the levulinate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Magnesium acetate and water.
Reduction: Magnesium hydroxide and levulinic acid.
Substitution: Depending on the substituent, various magnesium salts can be formed.
Scientific Research Applications
Magnesium levulinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its role in cellular metabolism and enzyme activation.
Industry: this compound is used in the production of biodegradable plastics and as a corrosion inhibitor.
Mechanism of Action
Magnesium levulinate exerts its effects by increasing the levels of magnesium ions in the body. Magnesium is a crucial cofactor for many enzymes and is involved in numerous biochemical pathways, including ATP synthesis, DNA replication, and protein synthesis . The levulinate ion also has potential biological activity, contributing to the overall effects of the compound .
Comparison with Similar Compounds
- Magnesium acetate
- Magnesium citrate
- Magnesium sulfate
Comparison: Magnesium levulinate is unique due to its dual functionality, providing both magnesium and levulinate ions. This dual action makes it more versatile compared to other magnesium salts, which typically only provide magnesium ions . Additionally, the levulinate ion has potential biological activity, which is not present in other magnesium salts .
Properties
CAS No. |
58505-81-0 |
|---|---|
Molecular Formula |
C10H14MgO6 |
Molecular Weight |
254.52 g/mol |
IUPAC Name |
magnesium;4-oxopentanoate |
InChI |
InChI=1S/2C5H8O3.Mg/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
RECCGACJWKEPOU-UHFFFAOYSA-L |
SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Mg+2] |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Mg+2] |
| 58505-81-0 | |
Synonyms |
calcium levulate calcium levulinate Diasporal levulinic acid levulinic acid, ammonium salt levulinic acid, calcium salt levulinic acid, sodium salt Magnesium Diasporal magnesium laevulinate magnesium levulinate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
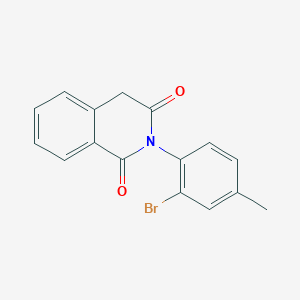
![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)
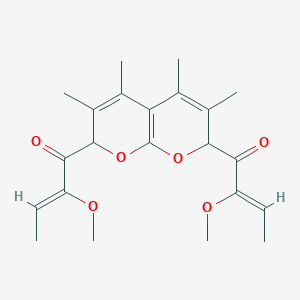

![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)
![6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole](/img/structure/B1251443.png)

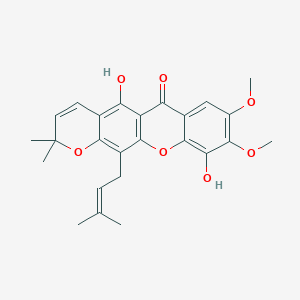
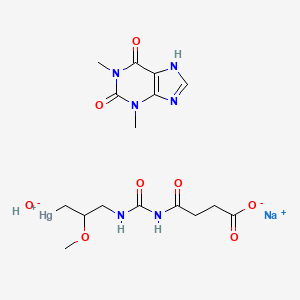

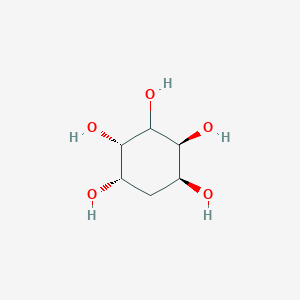
![disodium;(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6-sulfonato-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-(4-methoxyphenyl)-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6-sulfonate](/img/structure/B1251454.png)
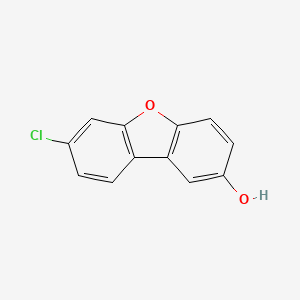
![(6Z,11Z,15Z,20Z)-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene](/img/structure/B1251458.png)
